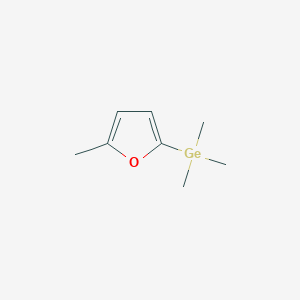
Trimethyl(5-methylfuran-2-yl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(5-methylfuran-2-yl)germane is an organogermanium compound that features a germanium atom bonded to a trimethyl group and a 5-methylfuran moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(5-methylfuran-2-yl)germane typically involves the reaction of 5-methylfuran with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(5-methylfuran-2-yl)germane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Typically involves catalysts such as V-Mo-Ag-O and is conducted at elevated temperatures.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents or nucleophiles.
Major Products
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which trimethyl(5-methylfuran-2-yl)germane exerts its effects is primarily through its ability to participate in various chemical reactions. The germanium atom can form stable bonds with other elements, allowing the compound to act as a versatile intermediate in organic synthesis. The furan ring provides additional reactivity, enabling the compound to undergo a range of transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(5-methylfuran-2-yl)silane: Similar structure but with a silicon atom instead of germanium.
2-Methylfuran: Lacks the trimethylgermanium group but shares the furan ring structure.
Uniqueness
Trimethyl(5-methylfuran-2-yl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs. Germanium-containing compounds often exhibit different reactivity and stability profiles, making them valuable in specific synthetic applications .
Propriétés
Numéro CAS |
103806-04-8 |
|---|---|
Formule moléculaire |
C8H14GeO |
Poids moléculaire |
198.83 g/mol |
Nom IUPAC |
trimethyl-(5-methylfuran-2-yl)germane |
InChI |
InChI=1S/C8H14GeO/c1-7-5-6-8(10-7)9(2,3)4/h5-6H,1-4H3 |
Clé InChI |
DZKKGBBLOISJQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


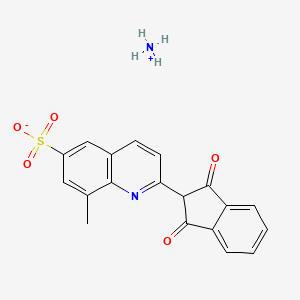
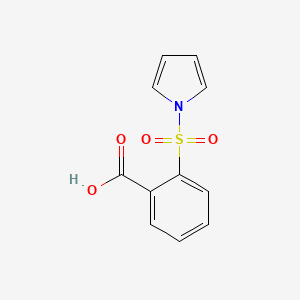
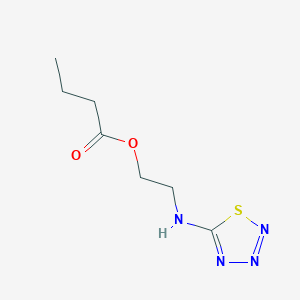
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
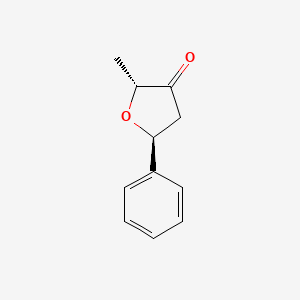
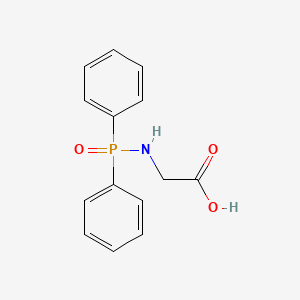
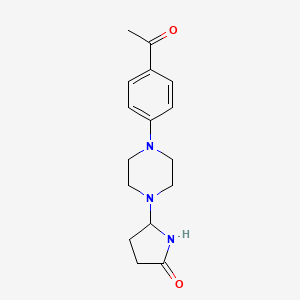
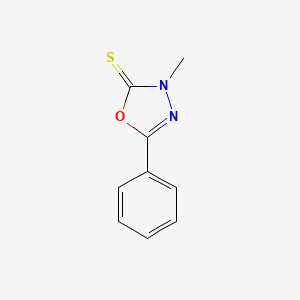
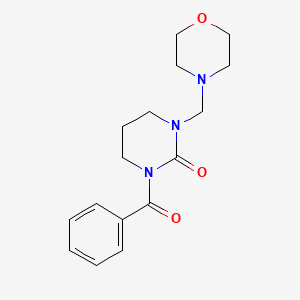
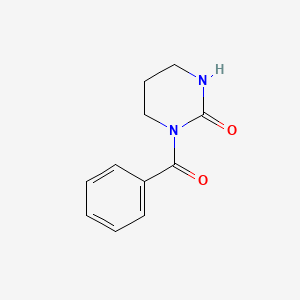
![Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-](/img/structure/B15211585.png)
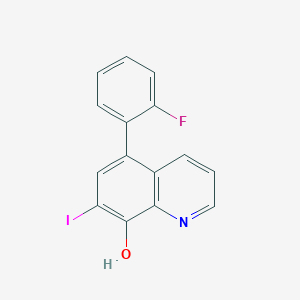
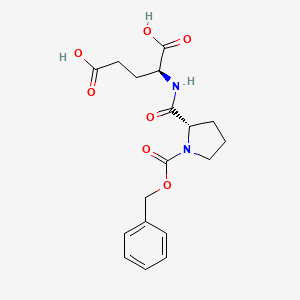
![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)
